Colocynthin

Description

Colocynthin has been reported in Iberis amara, Cucurbita, and other organisms with data available.

Properties

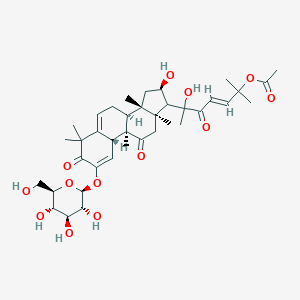

IUPAC Name |

[(E,6R)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-14,20-21,23-24,27-30,32,39,41,44-46,48H,11,15-17H2,1-9H3/b13-12+/t20-,21-,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEJRKXVLGOJMB-YYBMGDPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014465 | |

| Record name | Colocynthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398-78-3 | |

| Record name | Colocynthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colocynthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001398783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colocynthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colocynthin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLOCYNTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6984R18595 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Colocynthin in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which colocynthin, and its primary bioactive constituents, the cucurbitacins, exert their anticancer effects. Derived from the plant Citrullus colocynthis, these compounds have demonstrated significant potential in oncology research by targeting fundamental cellular processes that drive cancer progression. This document synthesizes current findings on its role in inducing apoptosis, mediating cell cycle arrest, and inhibiting critical signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate advanced research and development.

Induction of Apoptosis: The Intrinsic Pathway

Colocynthin and its derivatives are potent inducers of apoptosis, primarily acting through the mitochondrial-mediated intrinsic pathway. The mechanism involves a strategic modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death.

Ethanol and acetone extracts of colocynth have been shown to decrease the transcript levels of anti-apoptotic genes BCL2 and BCLXL, while simultaneously increasing the expression of the pro-apoptotic gene BAX.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.[3] The subsequent release of cytochrome c from the mitochondria initiates the caspase cascade. Studies have confirmed that colocynth extracts significantly increase the expression and activity of caspase-3, the primary executioner caspase.[1][4] One study on HT29 colon cancer cells reported a 1.67-fold increase in Bax gene expression and a 1.75-fold increase in caspase-3 gene expression following treatment.[4] This cascade culminates in the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.[3]

Cell Cycle Arrest at G2/M Phase

A primary mechanism of the antiproliferative action of colocynthin's active component, Cucurbitacin E (CuE), is the induction of cell cycle arrest, predominantly at the G2/M transition phase.[5][6] This prevents cancer cells from entering mitosis, thereby halting their proliferation.

This arrest is orchestrated by modulating the expression of key cell cycle regulatory proteins.[7] Treatment with colocynthin leads to a significant upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27.[7][8] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for cell cycle progression. Concurrently, CuE treatment results in the downregulation of proteins required for G1/S and S phase progression, such as Cyclin A, Cyclin E, Cyclin D1, and CDK2.[5][7] The activation of DNA damage checkpoint regulators, including ATM, HUS1, and RAD1, has also been observed, suggesting that colocynthin may induce DNA damage that triggers the cell cycle arrest.[7][8]

Inhibition of Key Signaling Pathways

Colocynthin, particularly Cucurbitacin E, disrupts multiple oncogenic signaling pathways that are constitutively active in many cancers. This multi-targeted approach undermines the robustness of cancer cell survival and proliferation networks.

-

STAT3 Pathway: CuE is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It prevents the phosphorylation of STAT3 at Tyrosine 705 (pSTAT3), which is essential for its dimerization, nuclear translocation, and function as a transcription factor for pro-survival genes like Bcl-2 and Survivin.[5][9][10]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and growth. CuE has been shown to inhibit the phosphorylation of Akt, a key kinase in this cascade.[5][6] This inhibition prevents the downstream signaling that promotes cell survival and proliferation.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates diverse cellular processes. CuE treatment leads to a significant decrease in the phosphorylation of ERK (pERK) while increasing the activation of the stress-activated kinase JNK.[5][10] The inhibition of pro-proliferative ERK signaling and activation of pro-apoptotic JNK signaling contributes to its anticancer effect.

Anti-Metastatic and Anti-Angiogenic Effects

Beyond inducing cell death and halting proliferation, colocynth extracts have demonstrated the ability to inhibit cancer cell migration and invasion, key processes in metastasis.[1][2] This is achieved by reversing the Epithelial-to-Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties. Treatment leads to the downregulation of mesenchymal markers like vimentin and N-cadherin and the upregulation of epithelial markers such as keratin 19.[2] Furthermore, extracts inhibit the expression of genes associated with cancer stemness, such as BMI-1 and CD44, potentially reducing the capacity for tumor recurrence and spread.[2] The anti-angiogenic effects are linked to the inhibition of pathways like VEGFR2-mediated Jak2-STAT3 signaling.[5]

Quantitative Data Summary

The cytotoxic and antiproliferative effects of colocynth extracts and their purified components have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) are key metrics for evaluating potency.

| Compound / Extract | Cancer Cell Line | Assay | Duration | IC50 / LC50 Value | Reference |

| Cucurbitacin E | MDA-MB-468 (TNBC) | SRB | 48h | ~10 nM | [5][10] |

| Cucurbitacin E | SW527 (TNBC) | SRB | 48h | ~70 nM | [5][10] |

| Cucurbitacin E | MDA-MB-231 (TNBC) | SRB | 48h | ~50 nM | [5][10] |

| Cucurbitacin E | AGS (Gastric) | MTT | 24h | 0.1 µg/mL | [11] |

| Cucurbitacin D | AGS (Gastric) | MTT | 24h | 0.3 µg/mL | [11] |

| Cucurbitacin I | AGS (Gastric) | MTT | 24h | 0.5 µg/mL | [11] |

| Cucurbitacin E | A549 (NSCLC) | MTT | 48h | IC50: 4.75 µM | [6] |

| Cucurbitacin E | A549 (NSCLC) | SRB | 48h | GI50: 0.03 µM | [6] |

| Ethanol Extract | MCF-7 (Breast) | MTT | 24h | LC50: 105 µg/mL | [1] |

| Acetone Extract | MCF-7 (Breast) | MTT | 24h | LC50: 94 µg/mL | [1] |

| Ethanol Extract | MDA-MB-231 (Breast) | MTT | 24h | LC50: 142 µg/mL | [1] |

| Acetone Extract | MDA-MB-231 (Breast) | MTT | 24h | LC50: 140 µg/mL | [1] |

| Methanol Extract | MCF-7 (Breast) | MTT | - | LC50: 30 µg/mL | [7] |

TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer.

Key Experimental Protocols

The following are representative methodologies for key in vitro assays used to characterize the mechanism of action of colocynthin.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HT29, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Treat the cells with a range of concentrations of colocynthin extract or purified cucurbitacin. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Seed 1-2 x 10⁵ cells in 6-well plates. After adherence, treat with various concentrations of colocynthin for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer. Excite PI at 488 nm and collect the fluorescence emission at ~610 nm.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

- 1. Colocynth Extracts Prevent Epithelial to Mesenchymal Transition and Stemness of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colocynth Extracts Prevent Epithelial to Mesenchymal Transition and Stemness of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Citrullus colocynth fruit extract on pro and anti apoptotic molecules in human melanoma cell line (A375) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis Induction of Colon Cancer Cells by Citrullus Colocynthis Extract [bpcj.aletaha.ac.ir]

- 5. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacin E Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methanolic extract of Citrullus colocynthis suppresses growth and proliferation of breast cancer cells through regulation of cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Anticancer Efficiency of Citrullus colocynthis Toward the Colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Colocynthin

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent and potentially hazardous compounds like Colocynthin. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Colocynthin, empowering you to conduct your research with confidence and security.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling Colocynthin. The following table summarizes the recommended PPE to minimize exposure risk. It is crucial to always inspect PPE for integrity before each use.[2]

| Body Area | Recommended PPE | Specifications and Best Practices |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer less protection. Always wear two pairs of gloves and change them frequently, especially if contamination is suspected. Wash hands thoroughly after removing gloves.[3][4] |

| Eyes | Safety goggles or a face shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][5] |

| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn at all times. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[5][6] |

| Respiratory | Fume hood or respirator | All handling of powdered or volatile Colocynthin should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] |

| Feet | Closed-toe shoes | Never wear open-toed shoes in a laboratory setting. Shoes should be made of a material that does not absorb chemicals.[5] |

Experimental Protocol: Step-by-Step Handling of Colocynthin

Adherence to a strict, step-by-step protocol is critical for the safe handling of Colocynthin in a laboratory setting.

Preparation:

-

Designate a Work Area: All work with Colocynthin should be performed in a designated area within a chemical fume hood.

-

Assemble Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the fume hood to minimize movement in and out of the controlled area.

-

Review Safety Information: Familiarize yourself with the potential hazards and emergency procedures.

Handling:

-

Weighing: If working with powdered Colocynthin, handle it with extreme care to avoid creating dust. Use a microbalance within the fume hood and clean any spills immediately.

-

Dissolving: When preparing solutions, add the solvent to the Colocynthin powder slowly to avoid splashing.

-

Storage: Store Colocynthin in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan:

-

Waste Segregation: All Colocynthin-contaminated waste, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.[8][9] Do not mix with general laboratory waste.

-

Liquid Waste: Collect all liquid waste containing Colocynthin in a designated, labeled, and sealed waste container.

-

Solid Waste: Place all contaminated solid waste in a labeled, sealed plastic bag or container.

-

Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent after each use.

-

Final Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8]

Operational Workflow for Handling Colocynthin

References

- 1. Colocynth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. epa.gov [epa.gov]

- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]

- 4. hgic.clemson.edu [hgic.clemson.edu]

- 5. Protecting People From Pesticide Exposure - Citrus Industry Magazine [citrusindustry.net]

- 6. Proper PPE Prevents Pesticide Exposure | CropWatch | Nebraska [cropwatch.unl.edu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.